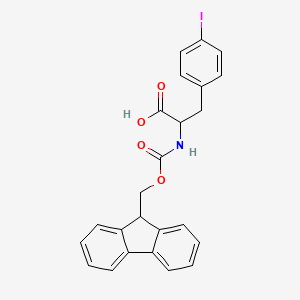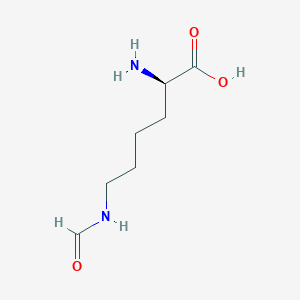
4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester is a synthetic organic compound with the molecular formula C17H20ClNO5. It is known for its complex structure, which includes a benzofuran core, a morpholinomethyl group, and various functional groups that contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and carboxylic acid derivatives.
Introduction of the Chlorine Atom: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxylation: Introduction of the hydroxyl group through oxidation reactions.
Morpholinomethylation: Addition of the morpholinomethyl group using morpholine and formaldehyde under basic conditions.
Esterification: Formation of the ethyl ester through reaction with ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions where the chlorine atom is replaced by other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of 4-Chloro-5-oxo-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester.
Reduction: Formation of 4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarbinol.
Substitution: Formation of various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-5-hydroxy-2-methyl-3-benzofurancarboxylic acid ethyl ester: Lacks the morpholinomethyl group.
5-Hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester: Lacks the chlorine atom.
4-Chloro-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester: Lacks the hydroxyl group.
Uniqueness
The presence of the chlorine atom, hydroxyl group, and morpholinomethyl group in 4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester contributes to its unique chemical properties and potential applications. These functional groups enable a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
55831-72-6 |
|---|---|
Fórmula molecular |
C17H20ClNO5 |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
ethyl 4-chloro-5-hydroxy-2-methyl-6-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H20ClNO5/c1-3-23-17(21)13-10(2)24-12-8-11(16(20)15(18)14(12)13)9-19-4-6-22-7-5-19/h8,20H,3-7,9H2,1-2H3 |
Clave InChI |
OFLKTCIOLCBSLL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C1C(=C(C(=C2)CN3CCOCC3)O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1H-Benzo[d]imidazol-2-yl)-N-methylhydroxylamine](/img/structure/B12816323.png)

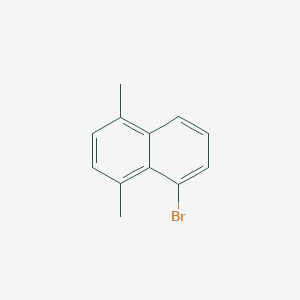
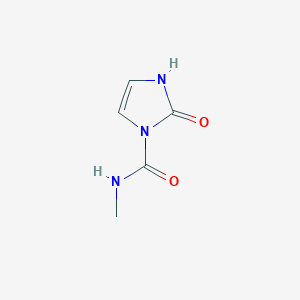


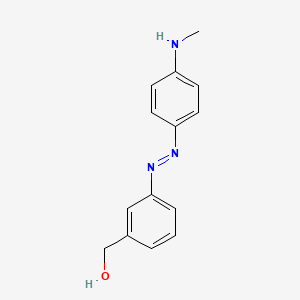
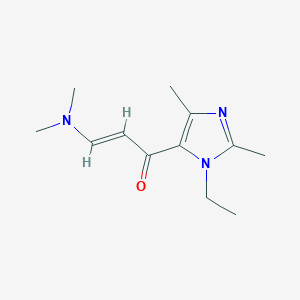
![2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12816386.png)
![N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12816396.png)
![(4'(Tert-butyl)-[1,1'-biphenyl]-3-yl)boronicacid](/img/structure/B12816401.png)
